2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
CAS No.: 2098035-97-1
Cat. No.: VC3100909
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098035-97-1 |
|---|---|
| Molecular Formula | C13H16N4 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C13H16N4/c14-6-8-17-13(10-4-5-10)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9-10H,4-6,8,14H2 |
| Standard InChI Key | IUEQSPIRKHGTOF-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3 |
| Canonical SMILES | C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine features a central pyrazole ring with a cyclopropyl substituent at position 5, a pyridin-2-yl group at position 3, and an ethylamine chain attached to the N1 position. The compound contains both hydrophobic regions (cyclopropyl and pyridine) and a hydrophilic amine terminus that can participate in hydrogen bonding interactions.
Based on structural analysis, the following properties can be determined:
Physical and Chemical Properties
While specific experimental data for this exact compound is limited, its properties can be extrapolated from related pyrazole derivatives:
Structural Comparison with Related Compounds
The compound shares structural features with several other documented compounds, allowing for comparative analysis:
Synthesis Methodologies
Retrosynthetic Analysis
Based on documented synthetic approaches for similar compounds, the following retrosynthetic pathways can be proposed:
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Disconnection at the N1-ethylamine bond, suggesting an N-alkylation of the pyrazole core
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Disconnection at the C3-pyridine bond, suggesting late-stage introduction of the pyridine via cross-coupling
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Disconnection of the pyrazole ring, suggesting ring formation as an early synthetic step
Detailed Synthesis Protocol
A potential synthetic procedure based on research findings would include:
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Formation of 5-cyclopropyl-1H-pyrazole core structure using cyclopropyl ketone and appropriate hydrazine derivative
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Protection of the pyrazole NH if necessary
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C-C coupling to introduce the pyridin-2-yl moiety at position 3 using palladium-catalyzed cross-coupling reactions similar to those employed for related compounds
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N-alkylation at position 1 with an appropriate haloethylamine derivative (possibly protected)
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Deprotection if necessary to yield the final compound
Pharmacological Properties and Applications
Structure-Activity Relationships
Critical structural features that may influence the biological activity include:
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The cyclopropyl group at position 5 enhances selectivity and pharmacokinetic properties, as evidenced by studies on related compounds
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The pyridin-2-yl substituent likely forms key hydrogen bonding interactions with target proteins
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The ethylamine chain provides additional binding interactions and may influence solubility and bioavailability
Systematic modifications suggest that:
Analytical Characterization Methods
Spectroscopic Analysis
Standard analytical methods for complete characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Cyclopropyl protons (0.7-1.0 ppm, complex multiplet)
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Pyrazole C4 proton (single signal around 6.2-6.5 ppm)
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Pyridine protons (multiple signals in aromatic region, 7.0-8.7 ppm)
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Ethylamine chain (-CH₂-CH₂- signals around 2.8-3.8 ppm)
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NH₂ protons (broad signal, 1.5-2.0 ppm)
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¹³C NMR would display signals for all carbon atoms, including characteristic shifts for pyrazole carbons (140-150 ppm) and cyclopropyl carbons (6-10 ppm)
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Mass Spectrometry:
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Expected molecular ion peak at m/z 228.3 [M+H]⁺
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Characteristic fragmentation pattern likely including loss of the ethylamine chain and cleavage at the pyrazole-pyridine bond
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Infrared Spectroscopy:
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N-H stretching vibrations for primary amine (3300-3500 cm⁻¹)
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C=N stretching vibrations for pyrazole and pyridine (1600-1650 cm⁻¹)
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Characteristic cyclopropyl band around 3050 cm⁻¹
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Chromatographic Methods
For purity assessment and identification:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions using C18 column
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Mobile phase consisting of acetonitrile/water gradient with buffer
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Detection via UV absorption around 254 nm
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Thin-Layer Chromatography (TLC):
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Silica gel plates
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Solvent systems such as dichloromethane/methanol mixtures
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Visualization with UV and ninhydrin staining for amine group
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Research Applications and Future Directions
Current Research Applications
The compound and its structural analogs have potential applications in several areas:
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Medicinal Chemistry:
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Chemical Biology:
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Probes for studying protein-ligand interactions
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Tools for investigating signal transduction pathways
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Future Research Directions
Promising future directions for research involving this compound include:
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Optimization of structure for specific biological targets through systematic modifications of:
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Cyclopropyl group size and orientation
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Pyridine position and substitution
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Ethylamine chain length and substitution pattern
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Investigation of dual-targeting capabilities by combining with other pharmacophores
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Development of labeled derivatives for imaging applications and mechanistic studies
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Exploration of novel synthetic routes to improve yield, purity, and scalability
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